

Cyclohexylbenzene: A Toxicological Profile for Laboratory Applications

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Compound of Interest

Compound Name: Cyclohexylbenzene

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylbenzene (CAS No. 827-52-1), also known as phenylcyclohexane, is an aromatic hydrocarbon with the chemical formula $C_{12}H_{16}$.^{[1][2]} It presents as a colorless liquid with a mild, aromatic odor and is insoluble in water.^{[3][4]} Industrially, it is utilized as an intermediate in the synthesis of other chemicals, notably in a process analogous to the cumene process to produce phenol and cyclohexanone, which are precursors for plastics and nylons.^{[2][5]} Given its use in laboratory and chemical synthesis settings, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and proper handling.

This guide provides a comprehensive overview of the known toxicological data for **cyclohexylbenzene**, compiled from safety data sheets and scientific literature. It is intended to serve as a technical resource for laboratory personnel, researchers, and professionals in the field of drug development.

Summary of Toxicological Profile

Cyclohexylbenzene exhibits low to moderate acute toxicity via oral and dermal routes. The primary and most severe hazard identified is its classification as an Aspiration Hazard Category 1, which can be fatal if the liquid is swallowed and enters the airways.^[6] It is reported to be a skin and eye irritant, though classifications can vary.^{[4][7][8]} There is no evidence to classify

cyclohexylbenzene as a mutagen, carcinogen, or reproductive toxicant based on current data. [\[9\]](#)[\[6\]](#)[\[10\]](#)

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance. For **cyclohexylbenzene**, the data indicates low toxicity via oral and dermal routes.

Table 1: Acute Toxicity Data for **Cyclohexylbenzene**

Test Type	Species	Route	Endpoint	Value	Reference(s)
Acute Oral Toxicity	Rat	Oral	LD50	>2000 mg/kg	[6]
Acute Dermal Toxicity	Rabbit	Dermal	LD50	>2000 mg/kg	[6]
Acute Dermal Toxicity	Rabbit	Dermal	LD50	>7940 mg/kg	[4] [7] [11]
Acute Inhalation Toxicity	-	Inhalation	-	May cause respiratory tract irritation. No quantitative data available.	[4]

Experimental Protocol: Acute Oral Toxicity (as per OECD Guideline 423)

- Objective: To determine the acute oral toxicity of a substance, providing an estimate of the median lethal dose (LD50).

- **Test System:** Typically, young adult female rats are used. A step-wise procedure is employed using a small number of animals (e.g., 3 per step).
- **Procedure:**
 - Animals are fasted prior to dosing.
 - The substance is administered in a single dose by gavage.
 - Dosing begins at a starting level based on available information (e.g., 2000 mg/kg for substances with expected low toxicity).
 - Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.
 - Depending on the outcome (survival or mortality), the dose for the next step is decreased or increased according to the guideline's defined intervals.
- **Data Analysis:** The LD50 is estimated based on the mortality observed across the different dose levels. The substance is classified according to the Globally Harmonized System (GHS) based on the determined LD50 value.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause reversible or irreversible inflammatory reactions on the skin and eyes, and to induce an allergic response.

Table 2: Irritation and Sensitization Data for **Cyclohexylbenzene**

Test Type	Species	Finding	Classification	Reference(s)
Skin Irritation/Corrosion	Rabbit	Described as a "severe skin irritant" in some sources. Repeated exposure may cause skin dryness or cracking (EUH066).	Varies; some sources state it shall not be classified as a skin irritant.	[9][6][8][11]
Eye Irritation	-	May cause eye irritation.	Not classified as seriously damaging to the eye or an eye irritant.	[4][9][6][7]
Skin Sensitization	-	No sensitizing effects known.	Shall not be classified as a respiratory or skin sensitizer.	[9][6][7]

Experimental Protocol: Acute Dermal Irritation (as per OECD Guideline 404)

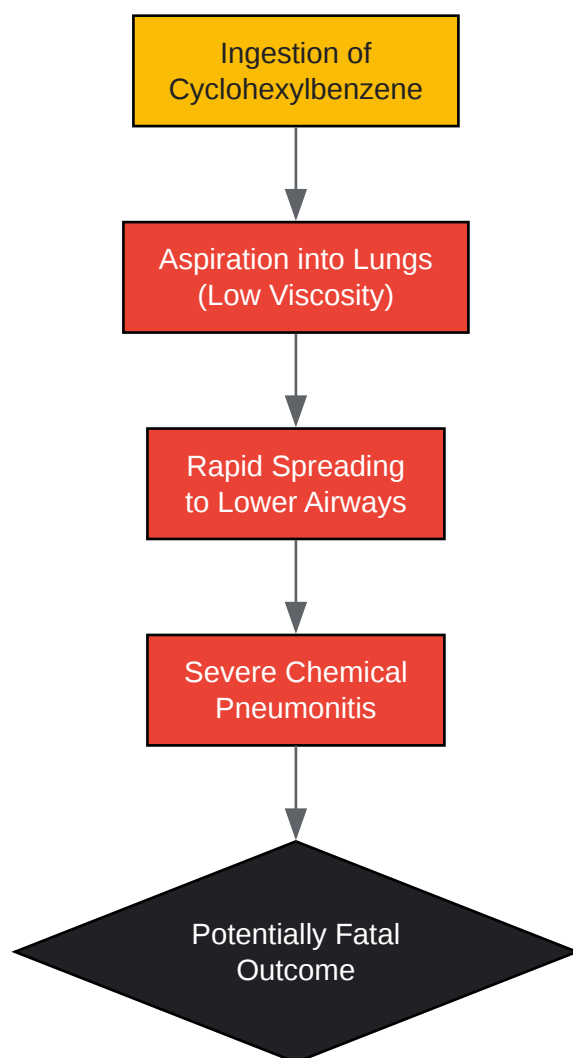
- Objective: To assess the potential of a substance to produce dermal irritation.
- Test System: Healthy, young adult albino rabbits (typically 3 animals).
- Procedure:
 - The fur is clipped from a small area (approx. 6 cm²) on the animal's back 24 hours before the test.
 - A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the test site and covered with a gauze patch.

- The exposure period is typically 4 hours, after which the patch and residual substance are removed.
- Dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.
- Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant if the mean scores exceed a specified threshold.

Aspiration Hazard

Aspiration is the entry of a liquid or solid directly through the oral or nasal cavity, or indirectly from vomiting, into the trachea and lower respiratory system. For low-viscosity hydrocarbons like **cyclohexylbenzene**, this is a critical hazard.

Cyclohexylbenzene is classified as Aspiration Hazard Category 1, with the hazard statement "May be fatal if swallowed and enters airways".^[6] This is due to its low viscosity, which allows it to spread rapidly into the deep regions of the lung upon aspiration, causing severe chemical pneumonitis.



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Caption: Logical flow of the aspiration hazard for **cyclohexylbenzene**.

Repeated Dose Toxicity

Repeated dose toxicity studies aim to characterize adverse toxicological effects following repeated exposure to a substance over a prolonged period (e.g., 90 days).

Based on available safety data sheets, **cyclohexylbenzene** is not classified as a specific target organ toxicant following repeated exposure.^{[9][6][10]} However, some sources note that prolonged or repeated exposure may lead to central nervous system depression, similar to other aromatic solvents.^[3] Specific No Observed Adverse Effect Levels (NOAELs) from subchronic oral toxicity studies were not available in the reviewed public literature.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)

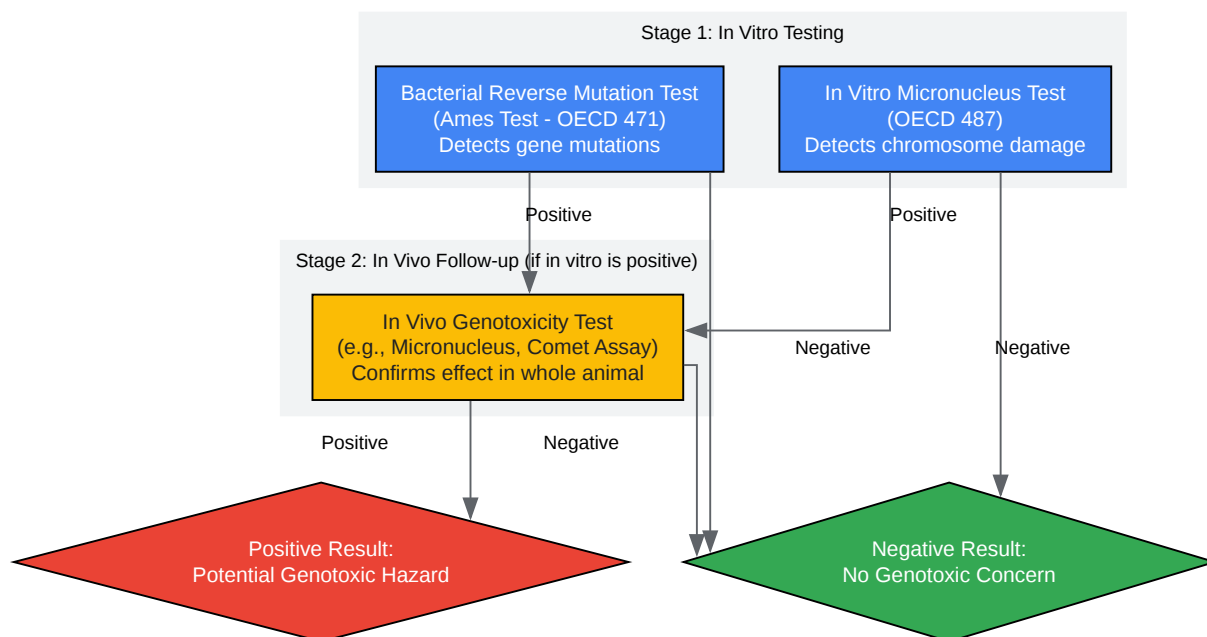
- Objective: To determine the NOAEL and characterize the toxicity profile following 90 days of repeated oral administration.[\[6\]](#)[\[12\]](#)
- Test System: Typically, Sprague-Dawley rats (10 males and 10 females per group).
- Procedure:
 - The test substance is administered daily by gavage or in the diet/drinking water for 90 consecutive days.
 - At least three dose levels and a concurrent control group are used. A high dose that elicits some toxic effects but not severe suffering or mortality is selected.
 - Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
 - Ophthalmological examinations, hematology, and clinical biochemistry analyses are conducted at the end of the study.
 - At termination, all animals undergo a full necropsy, and designated organs are weighed. Histopathological examination is performed on organs and tissues from the control and high-dose groups, with any target organs also examined in the lower-dose groups.
- Data Analysis: Statistical analysis is performed to identify any dose-related effects. The NOAEL is determined as the highest dose level at which no statistically or biologically significant adverse effects are observed.[\[13\]](#)[\[14\]](#)

Genotoxicity

Genotoxicity assays are used to detect if a substance can induce damage to genetic material (DNA), which may lead to mutations and potentially cancer.

According to safety data, **cyclohexylbenzene** is not classified as a germ cell mutagen.[\[9\]](#)[\[6\]](#)[\[10\]](#) This suggests that results from a standard battery of genotoxicity tests were negative,

though specific study reports are not publicly available.



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Caption: Standard workflow for a genotoxicity testing strategy.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (as per OECD Guideline 471)

- Objective: To screen for the ability of a substance to induce gene mutations (point mutations) in bacteria.^[15]
- Test System: Several strains of *Salmonella typhimurium* and *Escherichia coli* that have pre-existing mutations rendering them unable to synthesize a specific amino acid (e.g., histidine).
- Procedure:

- The tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction, typically from rat liver, to mimic mammalian metabolism).
- The bacteria are plated on a minimal agar medium that lacks the required amino acid.
- Plates are incubated for 48-72 hours.
- Data Analysis: Only bacteria that have undergone a reverse mutation (reversion) will be able to synthesize the amino acid and form visible colonies. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the solvent control, typically exceeding a twofold threshold.

Experimental Protocol: In Vitro Micronucleus Test (as per OECD Guideline 487)

- Objective: To detect damage to chromosomes by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[\[9\]](#)[\[16\]](#)
- Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
- Procedure:
 - Cell cultures are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.
 - The treatment period is typically a short exposure (3-6 hours) followed by a recovery period, or a continuous exposure without recovery.
 - Cytochalasin B is often added to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored.[\[16\]](#)
 - Cells are harvested, fixed, and stained.

- Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A statistically significant, concentration-related increase in the frequency of micronucleated cells indicates a positive result, suggesting the substance is clastogenic (breaks chromosomes) or aneugenic (causes chromosome loss).[9]

Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer during the lifetime of an animal.

Cyclohexylbenzene is not classified as carcinogenic by major regulatory bodies.[9][6][10] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. Environmental Protection Agency (EPA).[3][4][11]

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in their offspring.

Based on available data, **cyclohexylbenzene** is not classified as a reproductive toxicant.[9][6][10] Specific study results or NOAELs for reproductive or developmental endpoints were not available in the public literature reviewed.

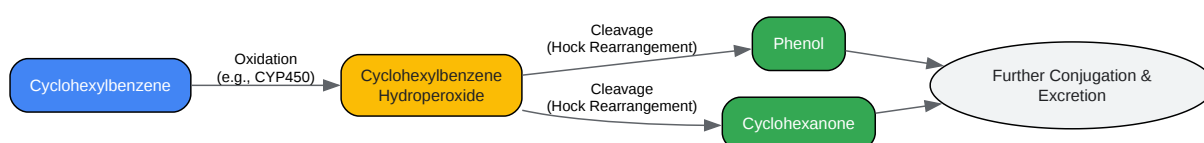
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 421)

- Objective: To provide initial information on the potential effects of a substance on male and female reproductive performance and on the development of the conceptus.[4][5]
- Test System: Typically rats (at least 10 per sex per group).
- Procedure:
 - The substance is administered daily at three dose levels plus a control. Males are dosed for a minimum of four weeks (including two weeks prior to mating) and females are dosed throughout the study.[17]

- Animals are mated. Females are allowed to litter and rear their pups until at least day 4 post-partum.
- Endpoints evaluated include: mating and fertility rates, gestation length, clinical observations, body weights, and food consumption. For offspring, viability, sex, and body weights are recorded.
- Adult animals are necropsied, with a focus on reproductive organs. Histopathology of the testes and epididymides is essential due to the short dosing period for males.[4]
- Data Analysis: The study identifies any adverse effects on fertility, pregnancy, maternal behavior, and offspring development. A NOAEL for parental systemic toxicity and for reproductive/developmental toxicity is determined.

Toxicokinetics and Metabolism

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance.[18] While specific ADME studies for **cyclohexylbenzene** were not found, its industrial use provides insight into a plausible metabolic pathway. In the production of phenol, **cyclohexylbenzene** is oxidized to **cyclohexylbenzene** hydroperoxide, which is then cleaved.[2] This suggests that a similar oxidative process, likely mediated by cytochrome P450 enzymes in the liver, could be a primary metabolic route in vivo.[18][19]



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Caption: A plausible metabolic pathway for **cyclohexylbenzene**.

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